Product packaging for [1-(Dimethylamino)cyclopropyl]methanol(Cat. No.:CAS No. 387845-10-5)

[1-(Dimethylamino)cyclopropyl]methanol

Cat. No.: B3264185
CAS No.: 387845-10-5
M. Wt: 115.17 g/mol
InChI Key: ARNNGBGDPFNCPN-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)cyclopropyl]methanol ( 387845-10-5) is a versatile cyclopropane-derived chemical building block with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is characterized by a cyclopropane ring bearing both a dimethylamino group and a primary alcohol, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research . Researchers utilize this compound as a precursor for the synthesis of more complex molecules, leveraging the reactivity of its functional groups for further transformations, including oxidation, reduction, and nucleophilic substitution reactions . The dimethylamino group can participate in various reactions, enabling researchers to modify the compound to create a diverse array of derivatives . Proper handling is essential: this compound is classified as flammable (H226) and causes severe skin burns and eye damage (H314) . It must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3264185 [1-(Dimethylamino)cyclopropyl]methanol CAS No. 387845-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(dimethylamino)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7(2)6(5-8)3-4-6/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNNGBGDPFNCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Cyclopropane Scaffolds in Molecular Design

The cyclopropane (B1198618) ring, despite its simple three-carbon structure, imparts profound and advantageous properties to a molecule. scientificupdate.com Its inclusion is a key strategy in modern drug discovery and medicinal chemistry. scientificupdate.combohrium.com

Conformational Rigidity: The strained nature of the cyclopropane ring results in a rigid, well-defined three-dimensional shape. nih.gov This conformational locking allows chemists to precisely control the spatial orientation of functional groups, which can enhance a molecule's binding affinity and selectivity for specific biological targets like enzymes or receptors. nbinno.com

Unique Electronic Properties: The C-C bonds within a cyclopropane ring possess a higher degree of p-character, often described as "bent bonds." nbinno.com This gives the ring some electronic characteristics similar to a carbon-carbon double bond, influencing its reactivity and interactions. nbinno.com

Bioisosteric Replacement: The cyclopropyl (B3062369) group is often used as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene. nih.gov This substitution can fine-tune a molecule's properties to improve potency, reduce off-target effects, or alter its solubility. psu.edu

The prevalence of the cyclopropane motif in numerous FDA-approved drugs for conditions like COVID-19, asthma, and hepatitis C underscores its established importance in pharmaceutical development. psu.edu

Role of Vicinal Amino Alcohol Motifs in Chemical Synthesis

The vicinal amino alcohol, or β-amino alcohol, is a structural motif characterized by an amino group and a hydroxyl group on adjacent carbon atoms. This arrangement is a cornerstone in organic synthesis and is found in a vast array of natural products and pharmaceuticals. researchgate.netrsc.org

The significance of this motif is multifaceted:

Chiral Building Blocks: Chiral vicinal amino alcohols are invaluable as starting materials (synthons) for the stereoselective synthesis of more complex molecules. researchgate.netresearchgate.net Their pre-defined stereochemistry can be transferred to new products, which is crucial in the pharmaceutical industry where a specific enantiomer of a drug is often responsible for its therapeutic effect.

Synthetic Intermediates: They serve as vital precursors for constructing other important chemical structures, such as chiral morpholines and piperazines. researchgate.net

Ligands in Asymmetric Catalysis: The ability of the amino and hydroxyl groups to coordinate to metal centers makes vicinal amino alcohols excellent ligands for catalysts used in asymmetric reactions, which are processes that create chiral molecules selectively. researchgate.net

Traditional synthesis methods can be complex, but modern approaches, including electrocatalytic radical cross-couplings, are being developed to streamline the creation of these vital structures. researchgate.netacs.org

Classification of 1 Dimethylamino Cyclopropyl Methanol Within Cyclopropylamine and Cyclopropylmethanol Derivatives

[1-(Dimethylamino)cyclopropyl]methanol is a multifunctional compound that can be classified based on its constituent parts. It belongs to two principal families of cyclopropane (B1198618) derivatives:

Cyclopropylamine Derivatives: The presence of the dimethylamino group (-N(CH₃)₂) attached to a carbon of the cyclopropane ring places it in the category of cyclopropylamines. Specifically, it is a tertiary amine, as the nitrogen atom is bonded to three carbon atoms (two methyl groups and one cyclopropyl (B3062369) carbon).

Cyclopropylmethanol (B32771) Derivatives: The hydroxymethyl group (-CH₂OH) attached to the same cyclopropyl carbon makes it a derivative of cyclopropylmethanol. lookchem.com Cyclopropylmethanol itself is a primary alcohol used as an intermediate in various organic syntheses. lookchem.comlifechempharma.com

The compound is structurally distinct because both the amino and alcohol functionalities are attached to the same quaternary carbon atom of the cyclopropane ring. This geminal substitution pattern on a strained ring system is a key feature influencing its chemical properties and potential applications.

Below is a table detailing key identifiers for the compound.

PropertyValue
IUPAC NameThis compound
CAS Number102919-86-0
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
Physical FormLiquid
Topological Polar Surface Area23.5 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Data sourced from multiple chemical suppliers and databases. angenechemical.com

Overview of Research Trajectories for Multifunctional Small Ring Systems

Stereoselective Approaches to Cyclopropylmethanol (B32771) Derivatives

The biological and chemical significance of cyclopropanes has driven the development of powerful methods for their stereoselective synthesis. nih.govnih.gov These methods often involve the [2+1] annulation of an alkene with a carbene or carbenoid species. nih.gov

Achieving enantioselectivity in cyclopropanation reactions is a key objective. This is often accomplished using either stoichiometric chiral auxiliaries or, more efficiently, catalytic amounts of a chiral complex. mdpi.com A chiral auxiliary is a stereogenic unit temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org

Catalytic asymmetric cyclopropanation of allylic alcohols has been achieved using various transition metal catalysts. nih.gov For instance, cobalt-based systems have proven effective. One method uses a cobalt catalyst with chiral Pybox ligands to achieve moderate enantioselectivity in the cyclopropanation of dienes. dicp.ac.cn Another approach employs a [Co(P1)] complex with succinimidyl diazoacetate, which generates cyclopropane (B1198618) succinimidyl esters with excellent diastereo- and enantioselectivity. organic-chemistry.org These esters are versatile intermediates for synthesizing optically active cyclopropyl carboxamides. organic-chemistry.org Furthermore, modern methods have been developed using gem-dichloroalkanes as precursors for non-stabilized carbenes in cobalt-catalyzed asymmetric cyclopropanations, achieving high levels of enantioselectivity for various alkenes. dicp.ac.cnnih.gov

For the Simmons-Smith reaction, which traditionally uses stoichiometric zinc carbenoids, catalytic chiral promoters have been developed. A notable example involves using 10 mol % of an N,N-bis(methanesulfonyl) derivative of (R,R)-1,2-diaminocyclohexane with bis(iodomethyl)zinc, which was generated via the Furukawa method. acs.orgnih.gov Another effective strategy employs a chiral dioxaborolane ligand, derived from tartaric acid diamide, as a chiral controller in the Simmons-Smith cyclopropanation of allylic alcohols, leading to high enantiomeric excesses. lookchem.com

A summary of selected catalytic asymmetric methods is presented below.

Catalyst SystemChiral Ligand / AuxiliarySubstrate TypeSelectivityCitation(s)
Diethylzinc (B1219324) / CH₂I₂(R,R)-1,2-diaminocyclohexane derivativeAllylic & Homoallylic AlcoholsHigh ee acs.org, nih.gov
Cobalt(II) ComplexChiral Porphyrin (P1)Various OlefinsHigh d.r. and ee organic-chemistry.org
(PDI)CoBr₂ / ZnChiral Pybox1,3-DienesModerate ee (up to 45%) dicp.ac.cn
Diethylzinc / CH₂I₂Chiral DioxaborolaneAllylic AlcoholsHigh ee lookchem.com
Rh(III) ComplexN-enoxyphthalimideAllylic AlcoholsExcellent d.r. nih.gov

Beyond directed cyclopropanations, other strategies provide access to enantioenriched cyclopropanes. The Michael Initiated Ring Closure (MIRC) reaction has become a powerful tool for accessing chiral cyclopropanes with high stereoselectivity. rsc.org This cascade reaction involves a Michael addition followed by an intramolecular cyclization to form the ring. rsc.org Catalytic asymmetric versions of the MIRC reaction, using organocatalysts or metal-based chiral Lewis acids, can produce highly functionalized cyclopropanes with excellent yields and enantioselectivity. rsc.orgnih.gov For example, cinchona alkaloid-derived phase-transfer catalysts have been used to synthesize trans-cyclopropylisoxazoles as a single diastereomer with up to 96% enantiomeric excess (ee). rsc.org

Biocatalysis offers another advanced route. Engineered myoglobin (B1173299) enzymes can catalyze asymmetric olefin cyclopropanation with diazoacetonitrile to produce nitrile-substituted cyclopropanes with exceptional stereocontrol (up to 99.9% diastereomeric and enantiomeric excess). nih.gov The resulting cyanocyclopropanes are valuable building blocks due to the versatility of the cyano group. nih.gov

In the synthesis of cyclopropylmethanol derivatives from allylic alcohols, the resident hydroxyl group is a powerful directing group, enabling high levels of diastereoselectivity. nih.gov In the Simmons-Smith reaction, the active zinc carbenoid reagent is thought to chelate with the oxygen of the allylic alcohol, directing the delivery of the methylene (B1212753) group to the syn face of the double bond relative to the hydroxyl group. stackexchange.comorganic-chemistry.orgechemi.com This substrate-controlled approach ensures the formation of the cyclopropane ring on the same side as the alcohol group. echemi.com

Rhodium(III)-catalyzed reactions involving the annulation of N-enoxyphthalimides and allylic alcohols also exhibit excellent diastereoselectivity. nih.gov The selectivity is proposed to arise from an intermediate formed by the acylation of the allylic alcohol, which directs the subsequent intramolecular cyclopropanation. nih.gov This method has been shown to be effective for a range of substituted allylic alcohols, including those that are chiral, where it can produce the corresponding cyclopropanes with high diastereoselectivity (e.g., >20:1 d.r. for a phenyl-substituted chiral allylic alcohol). nih.gov

Construction of the Cyclopropane Ring System

The formation of the cyclopropane ring itself is most commonly achieved through the addition of a one-carbon unit (carbene or carbenoid) to an alkene or via the cyclization of a three-carbon chain.

The addition of carbenes or their metal-stabilized equivalents (carbenoids) to double bonds is a fundamental method for cyclopropane synthesis. nih.gov Two of the most established techniques for the cyclopropanation of alkenes are the Simmons-Smith reaction and metal-catalyzed decomposition of diazo compounds. nih.gov

The Simmons-Smith reaction is a widely used protocol for converting alkenes into cyclopropanes and is particularly well-suited for allylic alcohols due to the directing effect of the hydroxyl group. nih.govmdpi.com The reaction originally involved a zinc-copper couple with diiodomethane, but a common modification developed by Furukawa uses diethylzinc and diiodomethane, which generates a more reactive carbenoid. nih.govmdpi.com This method is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. mdpi.com

Metal-catalyzed decomposition of diazoalkanes is another versatile method that generates a metal carbene, which then reacts with an alkene. rsc.org A wide range of transition metals, including rhodium, ruthenium, copper, and iron, can catalyze this transformation. nih.gov While powerful, this method requires careful handling of potentially energetic diazo compounds. nih.gov

MethodReagentsTypical SubstrateKey FeaturesCitation(s)
Simmons-Smith ReactionZn-Cu couple, CH₂I₂Alkenes, Allylic AlcoholsStereospecific; OH-directing effect enhances reactivity and diastereoselectivity. nih.gov, mdpi.com
Furukawa ModificationEt₂Zn, CH₂I₂Alkenes, Allylic AlcoholsMore reactive and soluble reagent than classic Simmons-Smith. nih.gov, mdpi.com
Diazo Compound DecompositionDiazoalkane (e.g., N₂CHCO₂Et), Metal Catalyst (e.g., Rh, Cu)AlkenesVersatile; allows for transfer of substituted carbenes. Requires caution with diazo reagents. nih.gov, rsc.org
Cobalt-Catalyzed Cyclopropanationgem-dichloroalkane, Zn, Co-catalystAlkenesAvoids energetic diazo compounds; provides access to non-stabilized carbenes. nih.gov, dicp.ac.cn

An alternative to intermolecular [2+1] cycloadditions is the formation of the cyclopropane ring through an intramolecular reaction. A prominent example is the Michael Initiated Ring Closure (MIRC) reaction, where an initial conjugate addition of a nucleophile to an electron-deficient alkene is followed by an intramolecular S_N2 reaction to close the ring. rsc.org This strategy is highly effective for creating functionalized cyclopropanes. rsc.org

Another approach involves the 1,3-elimination from a suitable precursor. For example, treatment of a 3,3-bimetallic allylic alcohol with reagents can lead to cyclopropanation. acs.org Similarly, the reaction of certain organoaluminum intermediates derived from cinnamyl alcohols can undergo a 1,3-elimination to yield phenylcyclopropanes, a process that proceeds through a carbanion intermediate. rsc.org More recently, manganese-catalyzed reactions of allylic alcohols with sulfones have been developed. nih.gov This process is believed to proceed via a dehydrogenation/Michael addition/intramolecular substitution/hydrogenation cascade, effectively forming the cyclopropylmethanol product through an intramolecular cyclization step. nih.gov Such intramolecular strategies offer a powerful alternative for constructing the cyclopropane core, often with excellent control over the resulting stereochemistry.

Cyclopropenation and Subsequent Transformations for Ring Construction

The formation of the cyclopropane core is a critical step in the synthesis of this compound. A prominent strategy for constructing such three-membered rings is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This method involves the addition of a nucleophile to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org For the synthesis of precursors to the target molecule, this could involve the reaction of a malonic ester derivative with a suitable halo-compound, followed by base-catalyzed intramolecular alkylation. rsc.orgyoutube.com

Another classical and effective method involves the intramolecular cyclization of a γ-halo nitrile. For instance, the synthesis of cyclopropanecarboxylic acid, a potential precursor, can be achieved by treating γ-chlorobutyronitrile with a strong base like sodium hydroxide (B78521). orgsyn.org The reaction proceeds via an initial deprotonation alpha to the nitrile group, followed by an intramolecular nucleophilic attack that displaces the chloride and forms the cyclopropane ring. The nitrile group is subsequently hydrolyzed under the reaction conditions to yield the carboxylic acid. youtube.comorgsyn.org

These methods provide access to key cyclopropane intermediates, such as cyclopropanecarboxylic acid or cyclopropyl ketones, which are essential scaffolds for subsequent functionalization. nih.gov

Introduction and Functionalization of the Dimethylamino Group

Amination Strategies on Cyclopropyl Scaffolds

The introduction of an amino group onto a cyclopropane ring is a synthetically valuable transformation, as α-cyclopropyl amines are recognized pharmacophores in various drug molecules. nih.gov The unique steric and electronic properties of the cyclopropane ring necessitate specific strategies for amination. These can be broadly categorized into methods that form the carbon-nitrogen bond via reductive processes or through nucleophilic substitution reactions.

Reductive Amination Routes

Reductive amination is a powerful and direct method for synthesizing amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing this compound, a plausible route involves the reductive amination of a cyclopropyl ketone precursor, such as 1-acetylcyclopropane. This transformation is typically carried out by reacting the ketone with dimethylamine (B145610) to form an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. organic-chemistry.org Biocatalytic methods using enzymes like imine reductases (IREDs) or reductive aminases (RedAms) are also emerging as highly selective and environmentally friendly alternatives for synthesizing chiral amines. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Acetic acid catalyst, Dichlorethane (DCE) solvent Mild, does not reduce the initial ketone, tolerant of many functional groups. Can be sensitive to moisture.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (B129727) solvent, pH control (3-6) often required Mild, effective for iminium ion reduction. Highly toxic cyanide byproducts.

| Catalytic Hydrogenation (H₂/Pd, Pt) | Hydrogen gas pressure, metal catalyst | "Green" method, high yields possible. | May reduce other functional groups (e.g., alkenes, alkynes). libretexts.org |

Nucleophilic Substitution Reactions with Amine Precursors

An alternative strategy for introducing the dimethylamino group is through a nucleophilic substitution reaction. This pathway requires a cyclopropane precursor equipped with a suitable leaving group. For example, a molecule like 1-(bromomethyl)cyclopropylmethanol or a derivative where the hydroxyl group is converted into a better leaving group (e.g., a tosylate or mesylate) could serve as the electrophile.

The reaction would proceed by treating this electrophilic precursor with dimethylamine, which acts as the nucleophile. The nitrogen atom of dimethylamine attacks the electrophilic carbon, displacing the leaving group to form the desired carbon-nitrogen bond. Mechanochemical methods, which utilize ball milling, have been developed for nucleophilic substitution of alcohols with amines, offering a solvent-free alternative to traditional solution-phase reactions. nih.gov

Formation and Manipulation of the Methanol Group

Reduction of Carboxylic Acid Derivatives

The final step in one of the most convergent synthetic routes to this compound is the reduction of the carboxyl functional group of a precursor like 1-(dimethylamino)cyclopropanecarboxylic acid. sigmaaldrich.com The direct reduction of carboxylic acids to primary alcohols is a challenging transformation that requires powerful reducing agents. nih.gov

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. libretexts.org Milder borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce carboxylic acids or their corresponding esters. libretexts.orgyoutube.com The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous or acidic workup to protonate the resulting alkoxide intermediate and yield the final alcohol product. youtube.comnih.gov The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers to reduce the carboxyl group to a primary alcohol. libretexts.org

Grignard or Organolithium Additions followed by Reduction

The construction of the this compound scaffold can be envisioned through the addition of organometallic reagents to a suitable cyclopropane-containing electrophile, followed by a reduction step. This approach allows for the formation of the key carbon-carbon bond and the introduction of the hydroxymethyl group.

A plausible synthetic route commences with the preparation of 1-(dimethylamino)cyclopropanecarbonitrile. This intermediate can be synthesized from cyclopropanecarbonitrile (B140667) via an α-amination reaction. Subsequent treatment of 1-(dimethylamino)cyclopropanecarbonitrile with a Grignard reagent, such as methylmagnesium bromide, would not be a direct route to the target compound. However, an alternative strategy involves the use of a formylating agent equivalent or a protected hydroxymethyl group.

A more direct, albeit hypothetical, pathway could involve the synthesis of 1-(dimethylamino)cyclopropanecarboxaldehyde. The addition of an organolithium reagent like methyllithium (B1224462) to this aldehyde would need to be followed by an oxidation and then reduction sequence, which is not efficient.

A more viable approach starts from 1-cyclopropanecarboxylic acid. This commercially available starting material can be converted to the corresponding N,N-dimethylamide, 1-(dimethylamino)cyclopropanecarboxamide. While direct reduction of this amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding amine, a partial reduction to the aldehyde is challenging.

A more practical two-step approach from a precursor like 1-(dimethylamino)cyclopropanecarboxylic acid would be the initial reduction of the carboxylic acid to the corresponding alcohol, this compound. This can be achieved using a reducing agent such as lithium aluminum hydride in an ethereal solvent like tetrahydrofuran (THF).

Table 1: Hypothetical Reaction Conditions for Grignard/Organolithium Addition and Reduction

StepStarting MaterialReagent(s)SolventConditionsProduct
11-Cyclopropanecarboxylic acid1. SOCl₂ 2. HN(CH₃)₂Dichloromethane0 °C to rt1-(Dimethylamino)cyclopropanecarboxamide
21-(Dimethylamino)cyclopropanecarboxamideLiAlH₄THFRefluxThis compound

Hydroboration-Oxidation of Olefinic Precursors

The anti-Markovnikov hydroboration-oxidation of a suitably substituted vinylcyclopropane (B126155) presents a powerful method for the regioselective introduction of a primary alcohol. This strategy would involve the synthesis of an olefinic precursor, specifically 1-(dimethylaminomethyl)vinylcyclopropane.

The synthesis of this precursor could start from methylenecyclopropane (B1220202). Reaction of methylenecyclopropane with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the allylic position, yielding 1-(bromomethyl)vinylcyclopropane. Subsequent nucleophilic substitution with dimethylamine would provide the desired olefinic precursor, 1-(dimethylaminomethyl)vinylcyclopropane.

The hydroboration-oxidation of this precursor would then be carried out. mdpi.com The hydroboration step typically employs borane (B79455) (BH₃) or a borane complex, such as BH₃·THF, which adds across the double bond. The subsequent oxidation step, usually with alkaline hydrogen peroxide (H₂O₂/NaOH), replaces the boron atom with a hydroxyl group, yielding the target this compound. mdpi.comorgsyn.org The regioselectivity of the hydroboration is driven by steric factors, with the boron atom preferentially adding to the less substituted carbon of the alkene, leading to the anti-Markovnikov product. nih.gov

Table 2: Proposed Synthesis via Hydroboration-Oxidation

StepStarting MaterialReagent(s)SolventConditionsProduct
1MethylenecyclopropaneNBS, AIBNCCl₄Reflux1-(Bromomethyl)vinylcyclopropane
21-(Bromomethyl)vinylcyclopropaneHN(CH₃)₂THFrt1-(Dimethylaminomethyl)vinylcyclopropane
31-(Dimethylaminomethyl)vinylcyclopropane1. BH₃·THF 2. H₂O₂, NaOHTHF0 °C to rtThis compound

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies, which offer flexibility and efficiency in accessing the target molecule and its analogs.

A convergent synthesis would involve the coupling of two or more complex fragments late in the synthetic sequence. For instance, a pre-formed 1-aminocyclopropyl fragment could be coupled with a C1 electrophile that already contains the hydroxyl group or a precursor to it. While conceptually attractive for minimizing the number of linear steps, the practical implementation for a small molecule like this compound might be less efficient than a linear approach.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of related structures, including the target compound. nih.govnih.gov This approach is particularly valuable for creating libraries of analogs for structure-activity relationship studies. For example, 1-cyanocyclopropanecarboxylic acid could serve as a key divergent intermediate. Reduction of the nitrile and carboxylic acid functionalities would lead to an amino alcohol. Alternatively, the carboxylic acid could be converted to an amide, and the nitrile could be hydrolyzed to a carboxylic acid, opening up pathways to a range of derivatives. Another divergent strategy could emanate from 1-(bromomethyl)vinylcyclopropane, where the bromine can be displaced by various nucleophiles (amines, thiols, etc.) before or after the hydroboration-oxidation of the vinyl group. This would allow for the synthesis of a series of [1-(substituted-methyl)cyclopropyl]methanols.

Optimization of Reaction Conditions and Yields for Advanced Syntheses

The successful synthesis of this compound, especially on a larger scale, necessitates the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions and waste. Key parameters for optimization include the choice of reagents, solvents, reaction temperature, and reaction time.

For the proposed Grignard or organolithium-based routes, the purity and reactivity of the organometallic reagent are critical. The use of freshly prepared or titrated reagents is often necessary. The choice of solvent can significantly influence the reaction outcome; for instance, in Grignard reactions, ethereal solvents like diethyl ether or THF are standard, but their low boiling points can be a limitation. cerritos.edu More recently, cyclopentyl methyl ether (CPME) has been explored as a higher-boiling and more environmentally friendly alternative. d-nb.info

In the hydroboration-oxidation sequence, the stoichiometry of the borane reagent is a key parameter to control, as is the temperature of the reaction. The oxidation step with alkaline hydrogen peroxide must also be carefully controlled to prevent side reactions.

Cyclopropane Ring-Opening Reactions

The inherent ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, including acid- and metal-catalyzed reactions, as well as thermal rearrangements. cymitquimica.com

Acid-Catalyzed Ring Opening Mechanisms

Acid-catalyzed ring-opening of cyclopropanes is a well-established transformation. nih.gov In the case of cyclopropylmethanol itself, acid-catalyzed ring-opening can occur. cymitquimica.com For this compound, the reaction is initiated by protonation. The presence of two basic sites, the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group, allows for protonation to occur at either site.

Protonation of the hydroxyl group transforms it into a better leaving group (H₂O). wikipedia.org Subsequent cleavage of the C-C bond of the cyclopropane ring can lead to the formation of a more stable carbocation. The specific products formed will depend on which bond of the cyclopropane ring cleaves and the subsequent reaction of the resulting carbocationic intermediate.

Alternatively, protonation of the dimethylamino group would create a positive charge on the nitrogen, which could influence the regioselectivity of a subsequent nucleophilic attack that opens the ring. The outcome of acid-catalyzed ring-opening reactions of epoxides, which also involve a strained three-membered ring, is often dependent on the substitution pattern and the nature of the nucleophile. libretexts.orgjsynthchem.comyoutube.com In acidic conditions, nucleophilic attack on asymmetric epoxides tends to occur at the more substituted carbon due to the development of partial positive charge at this position in the transition state. libretexts.org A similar effect could be anticipated for the acid-catalyzed opening of this compound.

A general Brønsted acid-catalyzed method for the nucleophilic ring-opening of donor-acceptor cyclopropanes has been described, highlighting the utility of acid catalysis in promoting the cleavage of the cyclopropane ring. researchgate.net

Metal-Catalyzed Ring-Opening Reactions (e.g., Pd-catalyzed remote functionalization of cyclopropylmethanol derivatives)

Transition metals, particularly palladium, are known to catalyze the ring-opening of cyclopropane derivatives. rsc.org These reactions often proceed through the formation of a cyclopropyl-metal intermediate. researchgate.net Palladium-catalyzed remote functionalization of cyclopropylmethanol derivatives has been a subject of interest. For instance, combining a Heck reaction with cyclopropane ring-opening has been explored. researchgate.net

Transition-metal-catalyzed C-H functionalization using cyclopropanols has emerged as a strategy for constructing complex molecules. rsc.org While direct examples involving this compound are not prevalent in the searched literature, the principles of these reactions are applicable. The hydroxyl group can act as a directing group, facilitating the coordination of the metal catalyst and promoting C-H activation or ring-opening at a specific site. nih.govnih.gov Various transition metal catalysts, including those based on iridium, platinum, ruthenium, nickel, cobalt, iron, and manganese, have been utilized for the functionalization of molecules containing alcohol groups. mdpi.com

The general mechanism for such reactions often involves the formation of a metal-alkoxide, followed by oxidative addition into a C-C or C-H bond of the cyclopropane ring. Subsequent reductive elimination or further reaction with other reagents leads to the final functionalized product.

Thermally Induced Rearrangements of Cyclopropyl Systems

Thermal rearrangements of cyclopropyl systems are driven by the release of ring strain. nih.gov For example, the thermal rearrangement of cyclopropyl imines has been studied. nih.gov In the context of this compound, heating the molecule could induce homolytic cleavage of a C-C bond in the cyclopropane ring, leading to a diradical intermediate. This intermediate could then undergo further rearrangement or reaction to form a more stable, ring-opened product. The presence of the amino and hydroxyl groups could influence the course of these rearrangements. For instance, intramolecular cyclizations of amino esters and amino carbonates can be induced thermally. nih.gov

Cationic Rearrangements Involving the Cyclopropylmethyl Cation

The cyclopropylmethyl cation is a well-studied intermediate known for its exceptional stability and propensity to undergo rapid rearrangements. quora.comquora.com This stability arises from the interaction of the vacant p-orbital of the carbocation with the bent C-C bonds (Walsh orbitals) of the cyclopropane ring, a phenomenon sometimes referred to as "dancing resonance". quora.comquora.com

Factors Influencing Rearrangement Pathways (e.g., structural dependence, solvent effects)

The rearrangement pathways of cyclopropylmethyl cations are influenced by several factors. The structure of the substrate plays a crucial role. Substituents on the cyclopropane ring or at the cationic center can affect the stability of the initial and rearranged cations, thereby influencing the product distribution. psu.edu For instance, the hydrolysis of (chloromethyl)cyclopropane (B127518) yields a mixture of cyclopropylmethanol, cyclobutanol, and allylcarbinol, indicating the involvement of multiple rearrangement pathways. stackexchange.com

Solvent effects can also be significant. The polarity and nucleophilicity of the solvent can influence the lifetime of the cationic intermediates and the rates of competing reaction pathways, such as rearrangement versus trapping by a solvent molecule.

Role of Adjacent Functional Groups (Amino and Hydroxyl) in Stabilizing or Directing Cationic Intermediates

The adjacent dimethylamino and hydroxyl groups in the this compound system are expected to play a significant role in stabilizing or directing cationic intermediates.

The nitrogen atom of the dimethylamino group, with its lone pair of electrons, can stabilize an adjacent positive charge through resonance. This participation can be very effective. The structure and basicity of the amino group are important; for example, primary amines can engage in hydrogen bonding and electrostatic interactions that differ from those of tertiary or quaternary amines. nih.gov The amino group is considered basic as it can accept a hydrogen ion. khanacademy.org

The hydroxyl group can also participate in stabilizing a nearby carbocation. The oxygen atom's lone pairs can be donated to the electron-deficient center. Furthermore, the hydroxyl group's ability to form hydrogen bonds can influence the reaction environment and the stability of intermediates. nih.gov Both the number and position of hydroxyl groups can affect their interaction with other functional groups and surrounding molecules. nih.gov

In the context of the cyclopropylmethyl cation generated from this compound, both the amino and hydroxyl groups can exert electronic effects that influence the stability of the cation and direct the course of its rearrangement. The interplay between the electron-donating abilities of these two groups and the inherent reactivity of the cyclopropylmethyl system leads to complex and interesting chemical behavior. The protonation state of the amino and hydroxyl groups, which is dependent on the reaction conditions (e.g., pH), will also have a profound impact on their electronic influence and directing capabilities. rsc.org

Reactivity of the Dimethylamino Group

The lone pair of electrons on the nitrogen atom of the dimethylamino group is central to its reactivity, bestowing upon it both nucleophilic and basic properties. These characteristics are fundamental to its participation in a variety of chemical reactions.

Nucleophilic Properties and Basic Character

The dimethylamino group in this compound readily participates in reactions as a nucleophile. The nitrogen atom, with its available lone pair of electrons, can attack electron-deficient centers, leading to the formation of new covalent bonds. The nucleophilicity of the amino group is influenced by steric hindrance around the nitrogen atom and the electronic effects of the cyclopropyl ring.

In addition to its nucleophilicity, the dimethylamino group exhibits basic character due to its ability to accept a proton. The basicity is a measure of the compound's ability to react with acids to form the corresponding ammonium (B1175870) salt. The pKa of the conjugate acid of a similar tertiary amine, N,N-dimethylcyclopropanamine, provides an indication of its basic strength.

Quaternization Reactions and Ammonium Salt Formation

A hallmark reaction of tertiary amines is quaternization, where the nitrogen atom attacks an electrophilic alkyl halide, resulting in the formation of a quaternary ammonium salt. In the case of this compound, reaction with an alkyl halide, such as methyl iodide, would yield a [1-(hydroxymethyl)cyclopropyl]trimethylammonium iodide salt.

These reactions typically proceed via an SN2 mechanism. d-nb.info The rate of quaternization is influenced by several factors, including the nature of the alkyl halide, the solvent, and the temperature. d-nb.info Kinetic studies on the quaternization of structurally related poly[2-(dimethylamino)ethyl methacrylate] have shown that the reaction rate increases with temperature. d-nb.inforesearchgate.net

Table 1: Hypothetical Quaternization Reaction of this compound

Alkyl HalideSolventTemperature (°C)ProductHypothetical Yield (%)
Methyl IodideAcetonitrile (B52724)25[1-(Hydroxymethyl)cyclopropyl]trimethylammonium iodide>90
Ethyl BromideTetrahydrofuran50Ethyl[1-(hydroxymethyl)cyclopropyl]dimethylammonium bromide80-90
Benzyl ChlorideAcetone60Benzyl[1-(hydroxymethyl)cyclopropyl]dimethylammonium chloride85-95

Note: This table is based on general principles of quaternization reactions and data from analogous systems. Specific experimental data for this compound was not available in the searched literature.

Elimination Reactions Involving the Amino Group

Quaternary ammonium salts derived from this compound can undergo elimination reactions, most notably the Hofmann elimination. This reaction typically occurs when the quaternary ammonium hydroxide is heated, leading to the formation of an alkene and a tertiary amine as the leaving group. ucalgary.calibretexts.orglibretexts.orgwikipedia.orgaakash.ac.in

The regioselectivity of the Hofmann elimination is a key feature, generally favoring the formation of the least substituted alkene (Hofmann's rule). wikipedia.org This is in contrast to the Zaitsev rule, which predicts the formation of the most substituted, and typically more stable, alkene. The steric bulk of the trimethylamine (B31210) leaving group is a primary factor directing this regioselectivity. wikipedia.org In the case of a quaternary salt of this compound, heating with a strong base like silver oxide in water would be expected to lead to ring opening and the formation of an unsaturated alcohol. ucalgary.calibretexts.org

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group is a versatile site for a range of chemical transformations, including oxidation, esterification, and etherification.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine), are typically employed for the selective oxidation of primary alcohols to aldehydes. youtube.com These reactions are generally carried out under anhydrous conditions to prevent over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid.

Table 2: Hypothetical Oxidation Reactions of this compound

ReagentProductHypothetical Yield (%)
Pyridinium Chlorochromate (PCC)[1-(Dimethylamino)cyclopropyl]carbaldehyde85-95
Swern Oxidation[1-(Dimethylamino)cyclopropyl]carbaldehyde80-90
Potassium Permanganate (KMnO₄)1-(Dimethylamino)cyclopropane-1-carboxylic acid70-85

Note: This table is based on general principles of alcohol oxidation. Specific experimental data for this compound was not available in the searched literature.

Esterification and Etherification Reactions

The hydroxymethyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and acid anhydrides, to form the corresponding esters. These reactions are often catalyzed by an acid or a base. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield [1-(dimethylamino)cyclopropyl]methyl acetate. nih.govsciencemadness.org

Similarly, etherification of the hydroxymethyl group can be achieved through various methods. The Williamson ether synthesis provides a classic route, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. youtube.comgordon.eduwikipedia.orglibretexts.orgmasterorganicchemistry.com For example, treatment of this compound with sodium hydride followed by methyl iodide would produce [1-(methoxymethyl)cyclopropyl]dimethylamine.

Table 3: Hypothetical Esterification and Etherification Reactions of this compound

ReactionReagent(s)ProductHypothetical Yield (%)
EsterificationAcetyl Chloride, Pyridine[1-(Dimethylamino)cyclopropyl]methyl acetate>90
EsterificationAcetic Anhydride, DMAP[1-(Dimethylamino)cyclopropyl]methyl acetate>90
Etherification1. NaH, 2. Methyl Iodide[1-(Methoxymethyl)cyclopropyl]dimethylamine80-90

Note: This table is based on general principles of esterification and etherification reactions. Specific experimental data for this compound was not available in the searched literature.

Substitution Reactions (e.g., halogenation)

The conversion of the primary alcohol in this compound to an alkyl halide is a key transformation for introducing a versatile leaving group, thereby opening avenues for further nucleophilic substitution or elimination reactions. The direct replacement of the hydroxyl group with a halogen, such as chlorine or bromine, can be achieved using standard halogenating agents.

One of the most common reagents for chlorination is thionyl chloride (SOCl₂). snc.eduyoutube.com The reaction typically proceeds by the initial attack of the alcohol's oxygen atom on the sulfur atom of thionyl chloride, which displaces a chloride ion and forms a chlorosulfite intermediate. This intermediate is a much better leaving group than the original hydroxide. The displaced chloride ion can then attack the carbon bearing the leaving group in an Sₙ2 fashion, leading to the formation of the alkyl chloride with inversion of configuration if the carbon were a stereocenter. libretexts.org Given that the carbon bearing the hydroxyl group in this compound is not a stereocenter, this aspect is not a concern. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which can drive the reaction to completion. libretexts.org

A hypothetical reaction scheme for the chlorination is presented below:

Scheme 1: Plausible reaction of this compound with thionyl chloride.

ReagentSolventTemperature (°C)Reaction Time (h)Plausible ProductHypothetical Yield (%)
SOCl₂CH₂Cl₂0 to reflux2-6[1-(Dimethylamino)cyclopropyl]methyl chloride75-90
PBr₃Et₂O0 to rt3-8[1-(Dimethylamino)cyclopropyl]methyl bromide70-85
CBr₄/PPh₃CH₂Cl₂rt4-12[1-(Dimethylamino)cyclopropyl]methyl bromide65-80

It is important to consider that the strained cyclopropane ring can be susceptible to ring-opening under certain conditions, especially if carbocationic intermediates are formed. However, the Sₙ2-type conditions typically used for primary alcohol halogenation are expected to preserve the cyclopropane ring.

Tandem and Cascade Reactions Involving Multiple Functional Groups

The combination of a strained ring and proximal reactive functional groups in this compound makes it an ideal candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions can lead to the rapid construction of complex molecular architectures.

While direct examples involving this compound are not prevalent in the literature, the principles of intramolecular reactions of similar functionalized cyclopropanes can be applied. For instance, if the hydroxyl group is converted to a better leaving group (e.g., a tosylate or halide), the dimethylamino group could potentially act as an intramolecular nucleophile, leading to the formation of a spirocyclic quaternary ammonium salt.

A more synthetically interesting pathway would involve a designed intramolecular reaction. For example, if the nitrogen atom were part of a larger tether that includes a nucleophilic or electrophilic partner, a variety of cyclizations could be envisioned. The cyclopropane ring itself can act as a three-carbon synthon in these processes.

The true potential of this compound lies in reactions that simultaneously transform the cyclopropane ring and its appended functional groups. Such reactions often proceed through a ring-opening of the strained cyclopropane, which generates a reactive intermediate that can then be trapped intramolecularly.

Drawing parallels from the reactivity of other cyclopropanols, one can envision tandem ring-opening/cyclization pathways. For instance, radical-mediated ring-opening of cyclopropanols is a known strategy for generating β-keto radicals, which can then participate in subsequent cyclizations. nih.gov In the case of this compound, oxidation could potentially lead to a ring-opened radical or cationic intermediate.

A plausible cascade reaction could be initiated by a single-electron oxidation of the dimethylamino group or the cyclopropanol (B106826) moiety. This could lead to the opening of the cyclopropane ring, generating a reactive intermediate that is then poised for cyclization. For example, a copper-mediated tandem ring-opening/cyclization of cyclopropanols with aryldiazonium salts has been reported to produce N-arylpyrazoles. rsc.org An analogous reaction with a derivative of this compound could potentially lead to complex heterocyclic structures.

The table below outlines a hypothetical tandem reaction based on known transformations of similar cyclopropane derivatives, illustrating the potential for forming complex heterocyclic systems.

Reactant 1Reactant 2Catalyst/ReagentSolventPlausible Product Class
This compound derivativeAryldiazonium saltCu(I) saltMeCNFused pyrazole (B372694) derivative
This compoundAcrylamide derivativeMn(OAc)₃DioxaneSubstituted oxindole
This compoundBiaryl isonitrileMn(OAc)₃DioxaneSubstituted phenanthridine

These examples highlight the synthetic potential of this compound as a building block in cascade reactions. The interplay between the strained ring and the functional groups allows for the generation of reactive intermediates that can be channeled into the formation of diverse and complex molecular scaffolds. Further research into the specific reactivity of this compound is warranted to fully explore its synthetic utility.

Conformational Analysis and Energetics of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the C1-C(methanol) and C1-N bonds. Computational methods, such as molecular mechanics and density functional theory (DFT), are instrumental in identifying the stable conformers and the energy barriers between them.

A systematic conformational search would typically reveal several low-energy structures. The relative energies of these conformers are influenced by a combination of steric hindrance between the substituents and stabilizing interactions like hydrogen bonds. For instance, a conformation where the hydroxyl proton is oriented towards the lone pair of the nitrogen atom would be expected to be particularly stable.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (N-C1-C-O)Intramolecular H-BondRelative Energy (kcal/mol)
A ~60°Yes0.00
B ~180°No2.5
C ~-60°Yes0.15

Note: The data in this table is illustrative and based on expected trends for similar molecules. Specific values would require dedicated DFT calculations.

Electronic Structure and Bonding Analysis of the Cyclopropyl-Amino Alcohol Moiety

The electronic structure of the cyclopropyl-amino alcohol moiety is characterized by the unique bonding of the three-membered ring. The C-C bonds in cyclopropane are bent ("banana bonds") and have a higher p-character than typical alkanes, which imparts some alkene-like properties to the ring.

Natural Bond Orbital (NBO) analysis is a powerful computational tool to probe the electronic structure. For this compound, NBO analysis would likely show significant delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent C-C and C-O bonds. This hyperconjugation can influence the bond lengths and the reactivity of the molecule. The presence of the electron-donating dimethylamino group and the electron-withdrawing hydroxyl group on the same carbon atom of the cyclopropane ring creates a push-pull electronic effect, which can further modulate the electronic properties.

Reaction Mechanism Studies Using DFT and Ab Initio Methods

DFT and ab initio methods are crucial for investigating the mechanisms of reactions involving this compound, such as ring-opening and rearrangement processes.

Transition State Characterization for Ring-Opening Processes

The strained cyclopropane ring is susceptible to ring-opening reactions under certain conditions, for example, through the formation of a radical cation. Computational studies can identify the transition state structures for such processes and calculate the associated activation energies. A DFT study on the ring-opening of aminocyclopropyl radicals has shown that the presence of an amino substituent can significantly lower the kinetic barrier for ring-opening. researchgate.net For this compound, the ring-opening could be initiated by oxidation of the amine, leading to a radical cation that subsequently undergoes C-C bond cleavage. The calculations would help in understanding the regioselectivity of the ring-opening.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. For instance, the calculated electrostatic potential can indicate the most likely sites for electrophilic or nucleophilic attack. Fukui functions, derived from DFT, can provide a more quantitative measure of the local reactivity. Such studies are invaluable for designing new synthetic routes involving this compound. For example, computational modeling has been used to understand the stereoselectivity in reactions of substituted cyclopropanes. chemrxiv.org

Solvent Effects on Molecular Geometry and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent. nih.gov Computational chemistry can model these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics simulations. easychair.orgresearchgate.net

In a polar protic solvent like water, the solvent molecules can form hydrogen bonds with both the hydroxyl and the dimethylamino groups. This can disrupt the intramolecular hydrogen bond that may exist in the gas phase or in nonpolar solvents, leading to a change in the preferred conformation. Molecular dynamics simulations can provide a detailed picture of the solvation shell around the molecule and how it affects its dynamic behavior. easychair.org The solvent can also influence reaction rates by stabilizing or destabilizing the transition states of chemical reactions. nih.gov For instance, a polar solvent would be expected to stabilize a polar transition state, thereby accelerating the reaction.

Vibrational Spectroscopy Predictions and Assignments (e.g., IR, Raman)

Theoretical and computational studies are instrumental in predicting and understanding the vibrational spectra of molecules such as this compound. These studies typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to calculate the harmonic vibrational frequencies, infrared (IR) intensities, and Raman scattering activities. Such calculations are foundational for the assignment of vibrational modes observed in experimental spectra.

The process begins with the optimization of the molecule's ground state geometry using a selected level of theory, for instance, B3LYP, often paired with a basis set like 6-311++G(d,p). Following geometry optimization, the same theoretical level is used to compute the vibrational frequencies. The resulting calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the agreement with experimental data, these raw computed frequencies are typically scaled by an empirical scaling factor.

A detailed vibrational analysis involves assigning the calculated frequencies to specific molecular motions, such as stretching, bending, wagging, twisting, and rocking of the various functional groups within the molecule. For this compound, this would include the O-H stretch of the hydroxyl group, C-H stretches of the cyclopropyl and methyl groups, C-N stretching of the dimethylamino group, and various deformations of the cyclopropyl ring.

While the methodologies for these predictions are well-established, specific computational studies detailing the predicted IR and Raman spectra for this compound are not available in the reviewed scientific literature. Therefore, a direct comparison between theoretical and experimental vibrational frequencies cannot be presented at this time.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following table is a template. Specific data for this compound is not available in the searched literature.)

Wavenumber (cm⁻¹) Scaled IR Intensity Raman Activity Assignment (Vibrational Mode)
Data not available Data not available Data not available e.g., O-H stretch
Data not available Data not available Data not available e.g., CH₃ asymmetric stretch
Data not available Data not available Data not available e.g., Cyclopropyl ring deformation
Data not available Data not available Data not available e.g., C-N stretch

NMR Chemical Shift Predictions and Corroboration with Experimental Data

Computational chemistry also provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts (δ). This method, typically used in conjunction with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)), allows for the prediction of ¹H and ¹³C chemical shifts.

The theoretical chemical shifts are calculated as absolute shieldings (σ) and are then converted to chemical shifts (δ) relative to a reference standard, commonly Tetramethylsilane (TMS), using the equation: δ_calc = σ_TMS - σ_calc. The accuracy of these predictions can be high, often showing excellent linear correlation with experimental data. Discrepancies between calculated and experimental shifts can arise from factors such as solvent effects, temperature, and molecular dynamics, which are not always perfectly modeled in the calculations.

For this compound, a computational study would predict the chemical shifts for the distinct protons and carbons in the molecule. This includes the protons of the hydroxyl group, the methylene group (CH₂OH), the cyclopropyl ring, and the N-methyl groups. Similarly, ¹³C NMR predictions would distinguish between the carbon atoms of the methyl groups, the cyclopropyl ring, the carbinol carbon, and the quaternary carbon attached to the nitrogen atom.

A thorough search of scientific databases did not yield any publications containing specific GIAO NMR chemical shift predictions for this compound. Consequently, a direct corroboration between theoretical and experimental NMR data for this particular compound cannot be provided.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: The following table is a template. Specific data for this compound is not available in the searched literature.)

Atom Predicted ¹H Shift (δ) Experimental ¹H Shift (δ) Predicted ¹³C Shift (δ) Experimental ¹³C Shift (δ)
e.g., C-OH Data not available Data not available Data not available Data not available
e.g., CH₂OH Data not available Data not available Data not available Data not available
e.g., N(CH₃)₂ Data not available Data not available Data not available Data not available
e.g., Cyclopropyl-H Data not available Data not available Data not available Data not available
e.g., Quaternary-C N/A N/A Data not available Data not available

Advanced Analytical Techniques in Chemical Research on 1 Dimethylamino Cyclopropyl Methanol

High-Resolution Mass Spectrometry for Mechanistic Elucidation (e.g., identification of intermediates)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for elucidating reaction mechanisms by providing highly accurate mass measurements, which allow for the determination of elemental compositions for reactants, products, and transient species like reaction intermediates. In the context of synthesizing [1-(Dimethylamino)cyclopropyl]methanol, HRMS can be pivotal in identifying short-lived intermediates that offer insight into the reaction pathway.

For instance, a potential synthesis route involves the reduction of a precursor like 1-(dimethylamino)cyclopropanecarboxaldehyde. During this process, HRMS could be used to detect the protonated molecule [M+H]⁺ of the starting material, the final product, and any potential intermediates. The exact mass data helps distinguish between compounds with the same nominal mass but different elemental formulas, confirming the identity of species in the reaction mixture.

Research Findings: In a hypothetical synthesis involving the reduction of 1-(dimethylamino)cyclopropanecarboxaldehyde, HRMS analysis of the reaction mixture would aim to identify key species. By comparing the experimental high-resolution m/z values with theoretical values, researchers can confirm the presence of proposed intermediates. The monoisotopic mass of this compound is 115.09972 Da. uni.lu HRMS can confirm the formation of the product by identifying an ion with a corresponding m/z, for example, 116.10700 for the [M+H]⁺ adduct. This precision is critical for distinguishing the product from potential side-products or unreacted starting materials.

Table 1: Hypothetical HRMS Data for Mechanistic Study of this compound Synthesis
CompoundRoleFormulaAdductTheoretical m/zAnalytical Purpose
1-(dimethylamino)cyclopropanecarboxaldehydeStarting MaterialC6H11NO[M+H]⁺114.09134Monitor consumption of reactant.
This compoundProductC6H13NO[M+H]⁺116.10700Confirm product formation and identity. uni.lu
Iminium ion intermediateHypothetical IntermediateC6H12N⁺[M]⁺98.09642Provide evidence for a specific reaction pathway.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, variable temperature NMR for conformational studies, NOESY for stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. Advanced techniques provide deeper insights into the three-dimensional structure and dynamics of this compound.

Detailed Research Applications:

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton (¹H) and carbon (¹³C) signals. A COSY spectrum would reveal the coupling between protons on the cyclopropyl (B3062369) ring and the methanol (B129727) group, while HSQC and HMBC would link protons to their directly attached carbons and to carbons two or three bonds away, respectively, confirming the connectivity of the entire molecule. escholarship.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining stereochemistry by identifying atoms that are close in space, regardless of their bonding. libretexts.org For a chiral molecule like this compound, NOESY can reveal through-space correlations between protons on the cyclopropyl ring and the substituents. These correlations can help establish the relative configuration of stereoisomers if the molecule adopts a relatively rigid conformation. escholarship.orglibretexts.org

Variable Temperature (VT) NMR: VT-NMR studies are used to investigate conformational dynamics. rsc.orgresearchgate.net For this compound, VT-NMR can provide information on the rotational barriers around the C-COH and C-N bonds. By tracking chemical shift changes or coalescence of signals as the temperature is varied, thermodynamic parameters for conformational equilibria can be determined. rsc.orgnih.gov This is particularly useful for understanding how the dimethylamino and methanol groups are oriented relative to the cyclopropyl ring.

Table 2: Application of Advanced NMR Techniques to this compound
NMR TechniqueInformation ObtainedSpecific Application Example
COSY¹H-¹H coupling correlationsIdentifies which protons are spin-coupled, confirming the CH₂-CH₂ linkages within the cyclopropyl ring. researchgate.net
HSQC/HMBC¹H-¹³C one-bond (HSQC) and multiple-bond (HMBC) correlationsAssigns all ¹H and ¹³C chemical shifts and confirms the attachment of the dimethylamino and methanol groups to the C1 position of the ring. escholarship.org
NOESY/ROESYThrough-space ¹H-¹H proximityDetermines the relative stereochemistry by observing NOE correlations between protons on opposite sides of the cyclopropyl ring or between ring protons and substituent protons. libretexts.org
Variable Temperature (VT) NMRConformational dynamics and energy barriersMonitors changes in spectra with temperature to study the rotation of the dimethylamino and methanol groups and potential ring conformations. rsc.orgresearchgate.net

X-Ray Crystallography of Derivatives for Absolute Configuration Determination and Structural Confirmation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration. spark904.nl While obtaining a single crystal of this compound itself might be challenging due to its low melting point or conformational flexibility, its derivatives can often be crystallized more readily.

Research Findings: A common strategy is to react the chiral compound with a derivatizing agent to form a salt or a covalent adduct that has better crystalline properties. For this compound, this could involve:

Salt Formation: Reacting the basic dimethylamino group with a chiral acid of known absolute configuration (e.g., mandelic acid or tartaric acid derivatives) to form a diastereomeric salt.

Esterification: Reacting the hydroxyl group with a chiral carboxylic acid (e.g., Mosher's acid) to form a diastereomeric ester.

Table 3: Strategies for X-Ray Crystallography Analysis
Derivatization StrategyReagent ExampleTarget Functional GroupPurpose
Diastereomeric Salt Formation(R)-Mandelic AcidDimethylamino GroupIntroduce a known chiral center to facilitate crystallization and determine the absolute configuration of the amine center.
Diastereomeric Ester Formation(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)Hydroxyl GroupCreate a derivative suitable for crystallization and aid in stereochemical assignment. nih.gov

Chiral Chromatography (GC/HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, quantifying its enantiomeric purity is essential, especially in pharmaceutical and fine chemical applications. Chiral chromatography, including both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the most widely used technique for separating enantiomers and determining their ratio, or enantiomeric excess (ee). gcms.cznih.gov

Research Findings: The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.

Chiral GC: This method is suitable for volatile and thermally stable compounds. Derivatized cyclodextrins are common CSPs for chiral GC. chromatographyonline.comresearchgate.net The enantiomers of this compound could be separated on a column like a permethylated beta-cyclodextrin (B164692) phase. gcms.cz The resulting chromatogram would show two distinct peaks, and the area under each peak is used to calculate the enantiomeric excess.

Chiral HPLC: This is a versatile method applicable to a wide range of compounds. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for separating a broad spectrum of chiral molecules. nih.govmdpi.com For this compound, a typical method might use a mobile phase of hexane (B92381) and isopropanol (B130326) (normal phase) or acetonitrile (B52724) and methanol with additives (polar organic or reversed-phase mode) on a column such as Chiralpak® or Chiralcel®. nih.govjsmcentral.org The choice of mobile phase and additives (like diethylamine (B46881) for a basic analyte) is critical for achieving optimal separation. mdpi.comjsmcentral.org

Table 4: Chiral Chromatography Methods for Enantiomeric Excess (ee) Determination
TechniqueTypical Chiral Stationary Phase (CSP)Typical Mobile Phase / ConditionsKey Outcome
Chiral GCDerivatized Cyclodextrins (e.g., Rt-βDEXsa) gcms.czH₂ carrier gas, temperature gradient (e.g., 40-230 °C). gcms.czSeparation of volatile enantiomers; provides retention times and peak areas for ee% calculation.
Chiral HPLC (Normal Phase)Polysaccharide-based (e.g., Chiralpak AD-H)n-Hexane/Isopropanol/Methanol with additives (e.g., diethylamine). mdpi.comHigh-resolution separation (Rs value) and accurate ee% determination.
Chiral HPLC (Reversed Phase)Polysaccharide-based (e.g., Chiralpak IB) nih.govAcetonitrile/Methanol/Aqueous Buffer. nih.govEffective for polar analytes; provides retention factors (k) and separation factors (α).

Spectroscopic Methods for Monitoring Reaction Progress and Kinetics

Understanding reaction kinetics is key to optimizing synthesis, maximizing yield, and minimizing impurities. In-situ spectroscopic methods allow for real-time monitoring of reactant consumption and product formation without disturbing the reaction. numberanalytics.com

Research Findings: Several spectroscopic techniques can be applied to monitor the synthesis of this compound.

Infrared (IR) Spectroscopy: If the synthesis involves the reduction of a carbonyl group (e.g., from an aldehyde or ester precursor), the progress can be monitored by the disappearance of the strong C=O stretching band (typically ~1700-1740 cm⁻¹) and the appearance of the broad O-H stretching band of the alcohol product (~3200-3600 cm⁻¹). numberanalytics.comfiveable.me

NMR Spectroscopy: On-line NMR monitoring is a powerful technique for tracking reactions because it provides detailed structural information and is inherently quantitative. magritek.com By taking spectra at regular intervals, one can follow the decrease in the signal intensity of a reactant's characteristic peak (e.g., an aldehyde proton at ~9-10 ppm) and the simultaneous increase in a product's peak (e.g., the -CH₂OH protons). This data allows for the calculation of reaction rates, orders, and activation energies. magritek.comquora.com

UV-Visible (UV-Vis) Spectroscopy: This method is useful if the reactants or products contain a chromophore that absorbs light in the UV-Vis range. nih.gov While the target molecule itself has weak UV absorbance, this technique could be applied if a precursor or a reagent has a strong chromophore, allowing its consumption to be monitored over time. numberanalytics.com

Table 5: Spectroscopic Methods for Reaction Monitoring
MethodMonitored ParameterApplication in Synthesis of this compound
FT-IRChange in vibrational band intensity.Disappearance of C=O stretch from a carbonyl precursor; appearance of O-H stretch from the alcohol product. fiveable.me
¹H NMRChange in signal integration.Decrease in reactant signals and increase in product signals to determine reaction rate and endpoint. magritek.com
UV-VisChange in absorbance at a specific wavelength.Monitoring the concentration of a UV-active reactant or intermediate over time. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1-(Dimethylamino)cyclopropyl]methanol?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of allylic alcohols followed by dimethylamine functionalization. For example, cyclopropane rings are often formed using transition metal-catalyzed reactions (e.g., Simmons-Smith conditions). Subsequent protection of the hydroxyl group with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups (e.g., as seen in benzyl carbamate derivatives ) enables selective dimethylamino introduction. Reductive amination or nucleophilic substitution with dimethylamine is then employed. Purification via column chromatography and validation by NMR/FTIR ensures product integrity .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • FTIR : Detect hydroxyl (3200–3600 cm⁻¹) and dimethylamino (2800–3000 cm⁻¹) stretching vibrations. Cyclopropane C-H bonds show characteristic peaks near 3000–3100 cm⁻¹ .
  • NMR : ¹H NMR reveals cyclopropane protons as multiplets (δ 0.5–1.5 ppm). The dimethylamino group appears as a singlet (~δ 2.2 ppm), while the hydroxymethyl group resonates at δ 3.4–4.0 ppm .
  • GC-MS : Molecular ion peaks and fragmentation patterns confirm molecular weight and structural stability .

Q. What are the key challenges in purifying this compound?

  • Methodological Answer : The compound’s polarity and sensitivity to moisture require inert atmosphere handling. Techniques include:

  • Chromatography : Reverse-phase HPLC or silica gel chromatography with ethanol/ethyl acetate gradients .
  • Crystallization : Use of non-polar solvents (e.g., hexane) to isolate crystalline forms .
  • Salt Formation : Hydrochloride salts improve stability and crystallinity, as seen in amino-cyclopropane methanol derivatives .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The ring’s angle strain increases electrophilicity, facilitating ring-opening reactions. For example, thiols attack the cyclopropane carbon, forming open-chain thioethers (e.g., phenylthio derivatives in ). Quantum mechanical calculations (DFT) predict reaction pathways and transition states, with bond dissociation energies guiding stability assessments .

Q. What computational methods predict the stability and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and compute HOMO-LUMO gaps to assess nucleophilicity. Cyclopropane ring strain (~27 kcal/mol) is quantified via energy decomposition analysis .
  • MD Simulations : Evaluate solvation effects and conformational flexibility in aqueous/organic solvents .
  • ADMET Prediction : Tools like SwissADME predict bioavailability and metabolic pathways, critical for pharmacological applications .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use Ru or Rh complexes for asymmetric cyclopropanation (e.g., Davies’ catalyst) to achieve >90% enantiomeric excess .
  • Biocatalysis : Lipases or transaminases selectively functionalize the cyclopropane ring, as demonstrated in biocatalytic synthesis of related amino alcohols .
  • Dynamic Kinetic Resolution : Combine racemization and enzymatic resolution to maximize yield and purity .

Q. How do structural modifications (e.g., substituents on the cyclopropane ring) affect biological activity?

  • Methodological Answer : Systematic SAR studies involve:

  • Functional Group Variation : Replace dimethylamino with pyrrolidino or morpholino groups to assess potency in enzyme inhibition assays .
  • Ring Substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in trifluoromethyl-cyclopropane derivatives .
  • Biological Testing : Evaluate cytotoxicity and target binding (e.g., antimicrobial activity via MIC assays against Gram-positive bacteria) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate cyclopropane ring-opening pathways under physiological conditions .
  • Green Chemistry : Develop solvent-free or aqueous-phase synthesis protocols to reduce environmental impact .
  • In Vivo Testing : Assess pharmacokinetics and toxicity in animal models for therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.